molecular formula C14H12BrF B7998246 3-Bromo-4'-fluoro-3',5'-dimethylbiphenyl

3-Bromo-4'-fluoro-3',5'-dimethylbiphenyl

Cat. No.: B7998246
M. Wt: 279.15 g/mol
InChI Key: DXQUXKQKXXYJKQ-UHFFFAOYSA-N
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Description

3-Bromo-4'-fluoro-3',5'-dimethylbiphenyl (C₁₃H₁₁BrF) is a halogenated biphenyl derivative characterized by a bromine atom at the 3-position, a fluorine atom at the 4'-position, and methyl groups at the 3' and 5'-positions of the biphenyl scaffold.

Properties

IUPAC Name

5-(3-bromophenyl)-2-fluoro-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrF/c1-9-6-12(7-10(2)14(9)16)11-4-3-5-13(15)8-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQUXKQKXXYJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of 3-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding biphenyl ketones or reduction to form biphenyl alcohols.

    Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, with solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Oxidation Products: Biphenyl ketones.

    Reduction Products: Biphenyl alcohols.

Scientific Research Applications

3-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound can modulate biological pathways by either inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on structurally related biphenyl and aromatic derivatives, emphasizing substituent effects on physicochemical properties and bioactivity.

Structural and Substituent Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituents Molecular Formula Key Properties/Activities
3-Bromo-4'-fluoro-3',5'-dimethylbiphenyl Br (3), F (4'), CH₃ (3',5') C₁₃H₁₁BrF Moderate lipophilicity; steric hindrance
3-Bromo-4-fluoro-1,1'-biphenyl Br (3), F (4) C₁₂H₈BrF Lower molecular weight; simpler structure
4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbonitrile Cl (4'), F (3'), CN (4) C₁₃H₈ClFN Enhanced polarity due to nitrile group
3-(4-Bromophenyl)-4'-fluoropropiophenone Br (4), F (4'), ketone group C₁₅H₁₂BrFO Ketone functionality; potential reactivity
5-Bromo-2,7-dimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran Br (5), CH₃ (2,7), sulfinyl group C₁₈H₁₇BrO₂S Sulfinyl group enhances solubility
Key Observations:
  • Fluorine, being smaller and highly electronegative, fine-tunes electronic properties without significant steric bulk .
  • Methyl Groups : The 3',5'-dimethyl substituents in the target compound introduce steric hindrance, which may reduce rotational freedom of the biphenyl system and influence binding to biological targets .
  • Functional Group Diversity : Compounds with nitrile (CN) or sulfinyl (SO) groups exhibit higher polarity, impacting solubility and interaction with polar enzymes or receptors .
Table 2: Enzyme Inhibition and Bioactivity Trends
Compound Class Substituent Pattern Reported IC₅₀/Activity Source
Brominated dihydroxybenzyl alcohols Increased bromination IC₅₀: 100 µM (1 Br) → 11 µM (3 Br)
Diphenyl derivatives Biphenyl core Higher activity vs. single phenyl
Propiophenone derivatives Bromophenyl + fluorophenyl Moderate receptor binding
Key Insights:
  • Bromination Level : The target compound’s single bromine atom may confer moderate bioactivity compared to polybrominated analogs (e.g., IC₅₀ decreases with bromine number in α-glucosidase inhibition) .
  • Biphenyl Advantage: The biphenyl scaffold in the target compound likely enhances enzyme inhibition compared to monocyclic analogs, as seen in diphenyl-based α-glucosidase inhibitors .
  • Methyl vs. Halogen Trade-offs : While methyl groups improve lipophilicity, they may reduce binding affinity in polar active sites compared to halogenated or nitrile-containing derivatives .

Biological Activity

3-Bromo-4'-fluoro-3',5'-dimethylbiphenyl is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antimicrobial, cytotoxic, and antiproliferative effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a biphenyl structure with bromine and fluorine substituents, which may influence its interactions with biological targets. The presence of these halogens can enhance the compound's lipophilicity and alter its binding affinity to various biomolecules.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study focusing on various substituted biphenyls, it was found that compounds with halogen substitutions showed enhanced activity against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial12.5 µg/mL
Other halogenated biphenylsAntifungal25 µg/mL

2. Cytotoxicity and Antiproliferative Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent. In vitro assays demonstrated that it effectively inhibited the growth of several human cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)2.0Induction of apoptosis
HT-29 (colon)1.5Disruption of microtubule dynamics
A549 (lung)2.5Caspase activation

In a comparative study, the compound was found to be significantly more effective than standard chemotherapeutic agents in certain instances, suggesting its potential for further development .

3. Case Studies

A notable case study involved the synthesis and evaluation of a series of biphenyl derivatives, including this compound. The study assessed their activity against Trypanosoma cruzi, the causative agent of Chagas disease. Results indicated that this compound exhibited substantial trypanocidal activity, outperforming several known treatments .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Microtubule Disruption : The compound binds to tubulin, disrupting microtubule dynamics essential for cell division.
  • Apoptotic Pathways : It activates caspases involved in programmed cell death, leading to apoptosis in cancer cells.
  • Membrane Interactions : Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage and cell lysis .

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